molecular formula C5H12ClN B1653390 2,3-Dimethylazetidine hydrochloride CAS No. 1820619-67-7

2,3-Dimethylazetidine hydrochloride

Cat. No.: B1653390
CAS No.: 1820619-67-7
M. Wt: 121.61
InChI Key: GEEHWEGMLLMJEP-UHFFFAOYSA-N
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Description

2,3-Dimethylazetidine hydrochloride is a substituted azetidine compound utilized as a key synthetic intermediate in medicinal chemistry and drug discovery research. Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable scaffolds for constructing biologically active molecules . Specifically, azetidine derivatives have been investigated for their potential in central nervous system (CNS) drug discovery, with some analogues functioning as modulators of cortical catecholaminergic neurotransmission, impacting levels of monoamines like dopamine and norepinephrine . The structural motif of the azetidine ring, including its dimethyl-substituted variants, is of significant interest for designing novel therapeutic agents due to its influence on a molecule's physicochemical properties and its potential to improve potency and selectivity . As a building block, 2,3-Dimethylazetidine hydrochloride provides researchers with a versatile starting material for the synthesis of more complex compounds targeting a range of biological pathways.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-3-6-5(4)2;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEHWEGMLLMJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-67-7
Record name Azetidine, 2,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820619-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Comparative Analysis of 2,3-Dimethylazetidine and 2,4-Dimethylazetidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structural isomers of dimethylazetidine, focusing on the distinctions and known properties of 2,3-dimethylazetidine and 2,4-dimethylazetidine. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern medicinal chemistry due to their unique conformational constraints and favorable physicochemical properties.[1] This guide synthesizes available information on the stereochemistry, synthesis, and structural analysis of these isomers, with a particular emphasis on 2,4-dimethylazetidine, for which a more substantial body of research exists. While a direct comparative study of the two isomers is notably absent in the current scientific literature, this document aims to provide a comprehensive overview of the existing knowledge to aid researchers in drug discovery and development.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to a position of prominence in contemporary drug design.[1] Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional geometry that can be exploited to enhance the pharmacological profile of drug candidates. The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and enhanced binding affinity to biological targets.[1] This has led to the inclusion of the azetidine scaffold in several approved drugs, underscoring its importance as a valuable pharmacophore.[1]

This guide will delve into the structural nuances of two specific isomers: 2,3-dimethylazetidine and 2,4-dimethylazetidine. The position of the methyl substituents on the azetidine ring significantly influences the molecule's stereochemistry, conformational preferences, and, consequently, its potential biological activity.

2,4-Dimethylazetidine: A Stereochemically Rich Isomer

The 2,4-disubstituted azetidine ring system has been the subject of considerable interest, primarily due to its application as a conformationally restricted analog of the diethylamide group in psychoactive compounds like lysergic acid diethylamide (LSD).[2]

Stereoisomerism

2,4-Dimethylazetidine can exist as three distinct stereoisomers: a pair of enantiomers (trans) and a meso compound (cis).

  • trans-2,4-Dimethylazetidine: This isomer has the two methyl groups on opposite sides of the azetidine ring. It exists as a pair of enantiomers: (2R,4R)-2,4-dimethylazetidine and (2S,4S)-2,4-dimethylazetidine.

  • cis-2,4-Dimethylazetidine: In this isomer, the two methyl groups are on the same side of the ring. This configuration possesses a plane of symmetry, making it a meso compound and, therefore, achiral.

G start Commercially Available Starting Materials step1 Pyrazoline Formation start->step1 step2 Reduction step1->step2 step3 Azetidine Ring Cyclization step2->step3 step4 Diastereomeric Separation step3->step4 step5 Enantiomeric Resolution step4->step5 end Enantiopure trans-(2S,4S)-2,4-dimethylazetidine step5->end

Caption: Generalized synthetic workflow for 2,4-dimethylazetidine.

Structural Analysis and Spectroscopic Data
Parameter cis-2,4-dimethylazetidide derivative trans-(2R,4R)-2,4-dimethylazetidide derivative trans-(2S,4S)-2,4-dimethylazetidide derivative
Relative Potency (LSD-like activity) Less potent than LSDLess potent than LSDSlightly more potent than LSD
Receptor Binding Profile Different from LSDDifferent from LSDMost similar to LSD

Data synthesized from studies on lysergamide derivatives. [2] Mass spectrometry data for lysergic acid 2,4-dimethylazetidide (LSZ) shows characteristic fragmentation patterns that can be used for its identification. [3]

2,3-Dimethylazetidine: An Under-Characterized Isomer

In stark contrast to its 2,4-disubstituted counterpart, there is a significant lack of published scientific literature on 2,3-dimethylazetidine. Searches of prominent chemical databases and scientific literature repositories reveal a notable absence of detailed synthetic procedures, spectroscopic characterization, and structural analysis for this isomer.

Stereoisomerism

Similar to the 2,4-isomer, 2,3-dimethylazetidine is expected to exist as cis and trans diastereomers, both of which are chiral and would exist as pairs of enantiomers.

  • trans-2,3-Dimethylazetidine: The two methyl groups are on opposite sides of the ring. This isomer would exist as a pair of enantiomers: (2R,3S)-2,3-dimethylazetidine and (2S,3R)-2,3-dimethylazetidine.

  • cis-2,3-Dimethylazetidine: The two methyl groups are on the same side of the ring. This isomer would also exist as a pair of enantiomers: (2R,3R)-2,3-dimethylazetidine and (2S,3S)-2,3-dimethylazetidine.

Caption: Theoretical stereoisomers of 2,3-Dimethylazetidine.

Available Data

A search of the PubChem database reveals an entry for "2,3-dimethylazetidine hydrochloride". [4]This entry provides basic information such as the molecular formula (C₅H₁₂ClN) and a predicted collision cross section value, but no experimental data regarding its synthesis, spectroscopic properties (NMR, IR, etc.), or crystal structure. [4]The lack of experimental data prevents any meaningful comparison with the 2,4-isomer at this time.

Comparative Analysis and Future Directions

A direct, in-depth comparison of 2,3-dimethylazetidine and 2,4-dimethylazetidine is currently hampered by the scarcity of data on the 2,3-isomer. However, based on general principles of stereochemistry and conformational analysis of substituted cycloalkanes, some hypotheses can be formulated:

  • Conformational Preferences: The puckered nature of the azetidine ring will lead to different conformational preferences for the cis and trans isomers of both 2,3- and 2,4-dimethylazetidine to minimize steric interactions. The relative energies of these conformers would likely differ between the two positional isomers.

  • Spectroscopic Signatures: The 1H and 13C NMR spectra of the two isomers and their respective stereoisomers are expected to be distinct due to the different chemical environments of the protons and carbons. For example, the coupling constants between the ring protons would be indicative of their relative stereochemistry (cis or trans).

  • Reactivity: The substitution pattern could influence the reactivity of the azetidine ring. For instance, the steric hindrance around the nitrogen atom and the adjacent carbons might differ, potentially affecting N-alkylation or ring-opening reactions.

The significant gap in the literature regarding 2,3-dimethylazetidine presents a clear opportunity for future research. The synthesis and characterization of its stereoisomers would be a valuable contribution to the field of heterocyclic chemistry. Furthermore, a systematic comparison of the physicochemical and pharmacological properties of 2,3- and 2,4-dimethylazetidine could provide crucial insights for the rational design of novel azetidine-based therapeutic agents.

Conclusion

While 2,4-dimethylazetidine has been investigated, particularly in the context of medicinal chemistry, its positional isomer, 2,3-dimethylazetidine, remains largely unexplored. This technical guide has summarized the available knowledge on both isomers, highlighting the significant disparity in the depth of their characterization. The detailed understanding of the stereoisomers of 2,4-dimethylazetidine serves as a valuable template for the potential future investigation of the 2,3-isomer. The synthesis and comprehensive analysis of 2,3-dimethylazetidine and its stereoisomers are essential next steps to enable a complete comparative study and to unlock the full potential of dimethylazetidines in drug discovery and development.

References

Sources

A Technical Guide to Novel Strained Heterocycles in Drug Discovery: Escaping Flatland for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced therapeutic properties is a cornerstone of modern drug discovery. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the "escape from flatland" has emerged as a powerful strategy, with strained heterocycles at its forefront. These small, three-dimensional rings, such as azetidines, oxetanes, and bicyclobutanes, introduce unique conformational constraints and physicochemical properties that can profoundly impact a molecule's biological activity, solubility, metabolic stability, and pharmacokinetic profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of novel strained heterocycles. We will delve into the strategic value of incorporating ring strain, explore key classes of these heterocycles with illustrative case studies of approved drugs, and provide detailed experimental protocols for their synthesis and evaluation.

The Strategic Value of Ring Strain: Beyond Three-Dimensionality

The incorporation of strained heterocycles into drug candidates is a deliberate strategy to modulate key molecular properties.[1] The inherent ring strain, a consequence of bond angles deviating from the ideal, imparts a unique set of characteristics that can be leveraged to overcome common drug development hurdles.

A primary advantage is the enhancement of aqueous solubility.[2] The replacement of a lipophilic gem-dimethyl group with a more polar oxetane, for instance, can dramatically increase a compound's solubility, a critical factor for oral bioavailability.[2][3] Furthermore, the rigidity of these rings can lead to improved metabolic stability.[4] By locking a molecule into a specific conformation, strained rings can prevent or slow down metabolism by cytochrome P450 enzymes.[5] This can lead to a longer half-life and a more favorable dosing regimen.

The constrained nature of these rings also offers a powerful tool for optimizing target engagement.[6] By pre-organizing a molecule into a bioactive conformation, the entropic penalty of binding to a target protein can be reduced, leading to increased potency. Moreover, the unique vectoral projection of substituents from a strained ring can enable novel interactions with the target that are not possible with more flexible or planar scaffolds.

Key Classes of Strained Heterocycles in Modern Medicinal Chemistry

While a variety of strained rings are being explored, a few classes have emerged as particularly valuable in drug discovery.

Azetidines: The Versatile Four-Membered Nitrogen Heterocycle

Azetidines, four-membered rings containing a nitrogen atom, have become increasingly popular in medicinal chemistry.[7] Their unique structural and electronic properties, including high ring strain and a sp3-rich character, contribute to enhanced pharmacokinetic profiles and metabolic stability.[7] A number of FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to improve their therapeutic efficacy.[7]

The synthesis of azetidines has seen significant advancements, with methods ranging from the cyclization of 1,3-difunctionalized compounds to the ring enlargement of aziridines.[8] Recent progress in visible-light-mediated cycloadditions and strain-release methodologies has further expanded the accessibility of diverse azetidine building blocks.[7]

Oxetanes: Modulating Physicochemical Properties with an Oxygen-Containing Ring

Oxetanes, four-membered oxygen-containing heterocycles, are highly valued for their ability to fine-tune the physicochemical properties of drug candidates.[9][10] The incorporation of an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[2][10] A notable example is the recently approved drug rilzabrutinib, which features an oxetane moiety.[9][10]

The synthesis of oxetanes can be achieved through various methods, including the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl and an alkene.[11] Other approaches involve the intramolecular cyclization of 1,3-diols or the ring expansion of epoxides.[12]

Bicyclobutanes: Highly Strained Scaffolds with Unique Reactivity

Bicyclobutanes (BCBs) are among the most strained carbocycles, possessing a high degree of sp3 character within a compact structure.[13][14] This high strain energy, estimated at 63.9 kcal/mol, makes them reactive motifs that can be leveraged for covalent drug design and bioorthogonal chemistry.[3] The central bond of the BCB is known to react with a variety of electrophiles and nucleophiles.[13]

The synthesis of BCBs has historically been challenging, but recent advances have made them more accessible.[13][15] One common approach involves the intramolecular Wurtz coupling of 1-bromo-3-chlorocyclobutane.[3]

Experimental Protocols and Workflows

The successful integration of strained heterocycles into a drug discovery program relies on robust and reproducible synthetic and analytical methods.

Synthesis of a 3,3-Disubstituted Azetidine

This protocol describes a modular approach to the synthesis of 3,3-disubstituted azetidines, which are valuable building blocks in medicinal chemistry.[16]

Materials:

  • Aryl halide

  • n-Butyllithium (n-BuLi)

  • Dry tetrahydrofuran (THF)

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Nucleophile (e.g., pyrazole, thiol, indole)

  • Argon atmosphere

Procedure:

  • Under an argon atmosphere, dissolve the aryl halide (1.2 equivalents) in dry THF (0.5 M).

  • Cool the solution to -78 °C and add n-BuLi (2.5 M in hexanes, 1.2 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-hydroxy-3-arylazetidine intermediate.

  • To a solution of the intermediate and the desired nucleophile (e.g., pyrazole, thiol, indole) in a suitable solvent, add a Lewis acid or a Brønsted acid to facilitate the substitution reaction.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work up the reaction and purify the final 3,3-disubstituted azetidine product by flash column chromatography.[16]

Workflow for Evaluating the Impact of a Strained Heterocycle on a Lead Compound

This workflow outlines the key steps for assessing the benefits of incorporating a strained heterocycle into a lead optimization campaign.

Caption: Workflow for Strained Heterocycle Integration.

Data Presentation: The Impact of Oxetanes on Physicochemical Properties

The following table summarizes the significant improvements in aqueous solubility observed when a gem-dimethyl group is replaced by an oxetane in various scaffolds.

ScaffoldOriginal Compound (gem-dimethyl) Solubility (µg/mL)Oxetane Analog Solubility (µg/mL)Fold Increase in Solubility
Lipophilic Open Chain< 0.1400> 4000
Polar Cyclic Scaffold A5204
Polar Cyclic Scaffold B1015015

Data adapted from reference[2].

Visualization of a Key Synthetic Pathway: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful tool for the synthesis of oxetanes.[11] This photochemical [2+2] cycloaddition involves the reaction of a carbonyl compound with an alkene.

Caption: Paternò-Büchi Reaction for Oxetane Synthesis.

Challenges and Future Perspectives

Despite their significant potential, the synthesis of some strained heterocycles can be challenging, often requiring specialized reagents and reaction conditions.[8] The inherent strain can also lead to instability under certain conditions, which must be considered during drug formulation and storage.[17]

The future of strained heterocyles in drug discovery is bright. The development of new synthetic methodologies will continue to expand the accessible chemical space of these valuable motifs.[18] Furthermore, a deeper understanding of the interplay between ring strain and biological activity will enable the more rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of novel strained spiro heterocycles as bioisosteres for common aromatic and non-strained rings also holds significant promise.[19][20]

Conclusion

Novel strained heterocycles represent a powerful and increasingly utilized tool in the medicinal chemist's arsenal. By providing a means to escape the confines of "flatland," these three-dimensional scaffolds offer a wealth of opportunities to modulate the physicochemical and pharmacological properties of drug candidates. As synthetic methodologies become more robust and our understanding of their structure-activity relationships deepens, we can expect to see an even greater number of approved drugs containing these fascinating and impactful motifs.

References

  • Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?
  • PubMed. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?
  • ACS Publications. (2010, March 29). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Wikipedia. Bicyclobutane.
  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • PubMed. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns.
  • ACS Publications. (2025, March 19).
  • Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • PubMed. (2026, January 6).
  • Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • PMC.
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • University of Birmingham.
  • Deep Blue Repositories.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Royal Society of Chemistry. (2022, August 25).
  • ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines.
  • PMC. Editorial: Strained Aza-Heterocycles in Synthesis.
  • Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes.
  • (2010, October 9).
  • Journal of Medicinal and Chemical Sciences. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis.
  • Chemistry World. (2016, January 14). Easy addition of 'unnatural' strained rings boon for drug chemists.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Chinese Chemical Society. (2025, May 9). Catalytic Asymmetric Strategies for Bicyclo[1.1.
  • Uniba. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a.
  • ChemRxiv. Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time.
  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • (2025, September 22).
  • The Dong Group.
  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery.
  • (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • ResearchGate. Selected examples of FDA approved drugs with a heterocyclic ring structure and their pharmacological activities.
  • Beilstein Journals. (2025, June 27).
  • Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.
  • Academia.edu. (PDF)
  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview.
  • AiFChem. (2025, September 24).
  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.
  • (2025, May 5).
  • Der Pharma Chemica. (2025, October 28).
  • PMC. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect.
  • PMC. Prescribed drugs containing nitrogen heterocycles: an overview.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Handling of Azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-HCL-DRY-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Hygroscopicity Challenge

Welcome to the Technical Support Center. You are likely here because your Azetidine Hydrochloride (Azetidine HCl) has transitioned from a free-flowing crystalline solid to a sticky gum or oil.

The Root Cause: Azetidine HCl is a deliquescent salt . The high lattice energy of the hydrochloride salt is competing with the hydration energy provided by atmospheric moisture. Furthermore, the azetidine ring possesses significant ring strain (~25.4 kcal/mol).[1][2] While the HCl salt stabilizes the amine, the combination of moisture + heat + acidity creates a perfect storm for hydrolysis, potentially opening the ring to form 3-aminopropanol derivatives.

Therefore, standard oven drying is contraindicated . You must use methods that remove water thermodynamically without supplying the activation energy for ring degradation.

Module 1: Decision Matrix & Workflows

Before proceeding, determine the state of your material and your available equipment.

DryingDecisionTree Start Current State of Azetidine HCl State1 Deliquesced (Oil/Gum) Start->State1 > 5% Water State2 Solid (Trace Moisture) Start->State2 < 5% Water Action1 Dissolution & Lyophilization State1->Action1 Best for recovery Action2 Azeotropic Distillation (Slurry) State1->Action2 If scale > 10g State2->Action2 Scale Up (> 1g) Action3 Vacuum Desiccation (P2O5) State2->Action3 Small Scale (< 1g) Check Check Water Content (KF) Action1->Check Action2->Check Action3->Check

Figure 1: Decision matrix for selecting the appropriate drying protocol based on material state and scale.

Module 2: Critical Protocols
Protocol A: Azeotropic Distillation (The "Slurry Strip")

Recommended for: Bulk drying (>5g) and recovering deliquesced material.

The Science: Azetidine HCl is generally insoluble in non-polar solvents like Toluene. However, water is slightly soluble in hot Toluene and forms a low-boiling azeotrope. By refluxing a slurry, you extract water from the crystal lattice into the solvent, which is then distilled off.

Solvent Selection Table:

SolventAzeotrope BP (atm)Water % in AzeotropeSolubility of Azetidine HClVerdict
Toluene 84.1°C20.2%InsolubleGold Standard. High water removal efficiency.
2-MeTHF 71.0°C10.6%Sparingly SolubleGreen Alternative. Lower BP is safer for the ring.
DCM 38.1°C1.5%InsolubleInefficient. Poor water carrying capacity.

Step-by-Step Procedure:

  • Charge: Place the wet Azetidine HCl in a round-bottom flask.

  • Suspend: Add Toluene (10-15 mL per gram of solid). If the material is an oil, vigorous stirring is required to disperse it into droplets/suspension.

  • Apparatus: Equip with a Dean-Stark trap (if scale permits) or set up for simple distillation.

    • Critical: Ensure the system is under an inert atmosphere (Nitrogen/Argon) to prevent pulling in more moisture.

  • Strip: Heat the bath to ~110°C (Toluene BP). Distill off approximately 50-70% of the solvent volume.

    • Observation: The distillate will be cloudy (water-rich). The solid in the pot should become a fine, free-flowing powder.

  • Filtration: Allow the slurry to cool to room temperature under Nitrogen. Filter rapidly using a Schlenk frit or a glovebox.

    • Warning: Do not use a standard Buchner funnel in open air; the cake will suck moisture immediately.

  • Final Dry: Place the filter cake in a vacuum oven at 40°C for 4 hours.

Protocol B: Vacuum Desiccation

Recommended for: Small scale (<1g) or maintaining dryness.

  • Desiccant: Use Phosphorus Pentoxide (P₂O₅) . It is chemically aggressive and irreversible. Silica gel is insufficient for amine salts.

  • Vessel: High-quality vacuum desiccator.

  • Time: 24-48 hours.

  • Temperature: Ambient. Do not heat above 40°C in a static desiccator to avoid "bumping" if residual solvent is present.

Module 3: Analytical Verification (Karl Fischer)

You cannot trust visual inspection. A "dry-looking" powder can still contain 2-3% water by weight.

Method: Volumetric Karl Fischer (KF) Titration.[3][4]

Troubleshooting the KF Analysis:

  • Issue: Azetidine HCl is acidic.

  • Impact: The KF reaction rate is pH-dependent (optimal pH 5-7). Strong acidity inhibits the reaction, leading to drifting endpoints.

  • Solution: Use a buffered solvent system. Most commercial "One-Component" reagents contain imidazole buffers that can handle the HCl salt. If you see slow endpoints, add solid imidazole (approx. 1-2g) to the titration vessel before running the blank.

  • Solubility: Ensure the sample fully dissolves in the Methanol/Reagent mix. If it does not, add Formamide (1:1 ratio with Methanol) to the titration cell as a solubilizer.

KF_Workflow Sample Sample Prep (Glovebox) Solvent Solvent Cell (MeOH + Imidazole) Sample->Solvent Inject Titrate Titration (Volumetric) Solvent->Titrate Stir to Dissolve Result Result (ppm or %) Titrate->Result Endpoint

Figure 2: Karl Fischer workflow emphasizing buffering for acidic salts.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I just wash the wet solid with Diethyl Ether? A: No. While ether might physically rinse off some surface water, the evaporative cooling of ether condenses more atmospheric moisture onto the hygroscopic salt. You will likely end up with a wetter product than you started with unless performed in a glovebox.

Q2: My Azetidine HCl turned yellow during oven drying. Is it still good? A: Likely not. Yellowing indicates decomposition. The azetidine ring is strained; thermal stress (especially >60°C) can cause ring-opening polymerization or hydrolysis. Check the purity via H-NMR (look for broad peaks around 3.6 ppm indicative of aminopropanol derivatives) before use.

Q3: Why use Toluene if Azetidine HCl isn't soluble in it? A: Insolubility is the advantage. We are performing a heterogeneous azeotrope . The water moves from the solid phase into the hot toluene (where it is soluble) and is carried away. The product remains a solid, preventing the thermal degradation that might occur if it were dissolved in a high-boiling solvent.

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Perspectives for an Old Heterocycle. Organic Preparations and Procedures International. Link (Discusses ring strain and stability).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying amine salts).
  • Metrohm AG. (n.d.). Karl Fischer Titration of Ammonium Salts. Link (Technical note on buffering acidic salts).

  • Burkhardt, E. (2002). Drying of Organic Solvents. Link (General azeotropic data).

Sources

Technical Support Center: Purification of Volatile Azetidine Free Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of volatile azetidine free bases. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, stable azetidine compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles and field-tested insights to empower you to troubleshoot and optimize your purification strategies effectively.

The inherent ring strain (approximately 25.4 kcal/mol) and basicity of the azetidine ring make these four-membered heterocycles both synthetically valuable and notoriously challenging to handle.[1][2] Their volatility adds another layer of complexity to their purification. This guide is structured to directly address the common issues you may face, providing clear, actionable solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding the properties and handling of volatile azetidine free bases.

Q1: Why are volatile azetidine free bases so difficult to purify?

A1: The purification challenges stem from a combination of factors:

  • High Volatility: Their low boiling points make them prone to loss during solvent removal under reduced pressure.

  • Basicity: The nitrogen atom is basic and readily protonated. This leads to strong interactions with acidic stationary phases like standard silica gel, causing streaking, poor separation, and low recovery during column chromatography.[2]

  • Ring Strain and Instability: The four-membered ring is susceptible to opening under acidic conditions, which can be encountered on a standard silica gel column, leading to product decomposition.[2][3]

  • Water Solubility: Some polar azetidines have significant water solubility, complicating extractions from aqueous workups.[2]

  • Tendency to Co-distill: Azetidine itself is known to co-distill with many common solvents, making its isolation by simple distillation challenging.[4]

Q2: What are the most common impurities I should expect?

A2: Impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For azetidines, common impurities can be ring-opened products like amino alcohols or diamines, and oligomers or polymers formed from the reactive azetidine monomer.[5] In syntheses involving protecting groups, incomplete deprotection can also lead to impurities.[2]

Q3: How should I handle and store purified volatile azetidine free bases?

A3: Due to their volatility and potential for degradation, proper handling and storage are critical. It is advisable to store purified volatile azetidines under an inert atmosphere, such as nitrogen or argon, at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.[2] Use well-sealed containers to prevent evaporation.

Troubleshooting Guide: Common Purification Problems and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Distillation Issues

Q1: I'm losing my volatile azetidine during solvent removal. How can I prevent this?

A1: This is a common problem due to the high vapor pressure of many azetidine free bases.

  • Causality: Standard rotary evaporation, even at room temperature, can be too harsh for highly volatile compounds.

  • Solution:

    • Use a Cold Trap: Ensure your rotary evaporator is equipped with a highly efficient cold trap (dry ice/acetone or a cryocooler) to re-condense volatile product that passes the primary condenser.

    • Careful Temperature and Pressure Control: Avoid heating the water bath. If necessary, use a bath at or below room temperature. Apply vacuum gradually and use the minimum vacuum necessary to remove the solvent.

    • Azeotropic Removal with a Higher Boiling Solvent: If your azetidine is soluble in a higher boiling, non-reactive solvent (e.g., toluene), you can add this to your crude mixture and carefully distill off the lower-boiling reaction solvent. This leaves your product in a less volatile solution.

Q2: My azetidine seems to be decomposing in the distillation pot. What's happening and how can I fix it?

A2: Thermal decomposition is a significant risk, especially for strained rings.

  • Causality: Prolonged heating, even under vacuum, can provide the activation energy needed for ring-opening or polymerization. The presence of acidic or nucleophilic impurities can catalyze this decomposition.

  • Solution:

    • Use Vacuum Distillation: Purifying volatile azetidines should almost always be done under reduced pressure to lower the boiling point and minimize thermal stress.[6]

    • Short Path Distillation: For small quantities or very sensitive compounds, a Kugelrohr or short path distillation apparatus minimizes the distance the compound travels, reducing the time it spends at high temperatures.

    • Fractional Distillation for Close-Boiling Impurities: If you need to separate your azetidine from impurities with similar boiling points (a difference of less than 25-30 °C), fractional distillation is necessary.[7][8] A fractionating column provides multiple theoretical plates for more efficient separation.[8][9]

    • Ensure a Dry, Inert System: Moisture can lead to side reactions. Ensure your glassware is thoroughly dried and consider performing the distillation under an inert atmosphere (nitrogen or argon).

Chromatography Issues

Q1: My azetidine is streaking badly on the TLC plate and I get poor recovery from my silica gel column. Why?

A1: This is a classic sign of strong interaction between a basic compound and acidic silica gel.

  • Causality: The lone pair on the azetidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or decomposition.[2]

  • Solution:

    • Deactivate the Silica Gel: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[2][10] Triethylamine (Et₃N) is the standard choice, typically at a concentration of 0.5-2%.[2][11] This triethylamine neutralizes the acidic sites on the silica, allowing your azetidine to elute cleanly.

    • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider a less acidic or basic stationary phase:

      • Neutral or Basic Alumina: This is an excellent alternative for basic compounds.[10]

      • Florisil® (Magnesium Silicate): A milder stationary phase suitable for sensitive compounds.[6][10]

Q2: I'm still seeing decomposition of my azetidine on the column, even with triethylamine. What else can I do?

A2: If your azetidine is particularly sensitive, further precautions are needed.

  • Causality: The compound may be unstable to prolonged contact with the stationary phase, regardless of the eluent's basicity.

  • Solution:

    • Minimize Residence Time: Use flash chromatography with a higher flow rate to get the compound off the column as quickly as possible.

    • Purification via Salt Formation: Convert your azetidine free base into a salt (e.g., hydrochloride or tartrate).[11] Salts are typically non-volatile, crystalline solids that are much more stable and can often be purified by recrystallization.[11][12] After purification, the free base can be liberated by treatment with a strong base and extraction.[11]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for thermally stable, volatile azetidine free bases.

  • Setup: Assemble a vacuum distillation apparatus. For small scales, a short path apparatus is recommended. Ensure all glassware is dry.

  • Crude Material: Place the crude azetidine in a round-bottom flask, no more than half-full. Add a magnetic stir bar or boiling chips.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap. Gradually apply vacuum to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. It is advisable to collect fractions and analyze their purity by GC or NMR.

  • Completion: Stop the distillation when the temperature rises or drops significantly, or when no more distillate is collected. Release the vacuum carefully and allow the apparatus to cool.

Protocol 2: Flash Column Chromatography with Deactivated Silica Gel

This is the go-to method for less volatile or thermally sensitive azetidines.

  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your azetidine an Rf of approximately 0.2-0.3. Add 1% triethylamine to the developing solvent and re-run the TLC to confirm the Rf and check for decomposition.[13]

  • Column Packing:

    • Prepare your eluent, including the 1% triethylamine.

    • Pack a column with silica gel using the wet slurry method with your chosen eluent.

    • Flush the packed column with 2-3 column volumes of the eluent to ensure the silica is fully deactivated.[2]

  • Sample Loading:

    • Dissolve your crude azetidine in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with your solvent system, applying positive pressure (flash chromatography).

    • Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the product's volatility as described in the distillation troubleshooting section. The triethylamine will also be removed during this step.

Protocol 3: Purification via Salt Formation and Recrystallization

This method is ideal for azetidines that are difficult to handle as free bases or are solids.

  • Salt Formation:

    • Dissolve the crude azetidine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).[11]

    • Slowly add a solution of an acid (e.g., HCl in diethyl ether, or a solution of tartaric acid in an alcohol) dropwise with stirring.[11]

    • A precipitate of the azetidine salt should form. Continue adding the acid until no more precipitate is observed.

  • Isolation of the Crude Salt: Collect the solid salt by vacuum filtration and wash it with the solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent system for recrystallization. This typically involves dissolving the salt in a minimal amount of a hot "good" solvent and then either cooling or adding a "poor" solvent to induce crystallization.

    • Dissolve the crude salt in the minimum amount of boiling solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[11]

    • Collect the pure crystals by vacuum filtration and dry them thoroughly.

  • Liberation of the Free Base (if required):

    • Dissolve the purified salt in water.

    • Basify the aqueous solution to a pH > 12 with a strong base like NaOH or K₂CO₃.[11]

    • Extract the liberated azetidine free base into an organic solvent (e.g., dichloromethane) multiple times.[11]

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Volatile Azetidines

Purification MethodAdvantagesDisadvantagesBest Suited For
Vacuum/Fractional Distillation - Excellent for removing non-volatile impurities.- Can be scaled up.- Risk of thermal decomposition.- May not separate compounds with very close boiling points.Thermally stable, volatile azetidines with non-volatile or significantly different boiling point impurities.
Flash Chromatography (Deactivated Silica) - High resolution for complex mixtures.- Applicable to a wide range of polarities.- Avoids high temperatures.- Potential for decomposition on the stationary phase.- Can be time-consuming for large scales.Thermally sensitive azetidines or mixtures with impurities of similar volatility.
Salt Formation & Recrystallization - Yields highly pure, stable crystalline solids.- Removes many types of impurities effectively.- Avoids heat and chromatography.- Requires an additional step to liberate the free base.- Not all azetidines form easily crystallizable salts.Azetidines that are oils or difficult to handle as free bases, or for achieving very high purity.

Visualizations

Purification_Decision_Tree start Crude Volatile Azetidine q1 Is the azetidine thermally stable? start->q1 distillation Consider Vacuum or Fractional Distillation q1->distillation Yes chromatography Use Column Chromatography q1->chromatography No / Unsure q2 Are impurities non-volatile or do they have significantly different boiling points? distillation->q2 q3 Does the azetidine streak on silica TLC? chromatography->q3 fractional_dist Use Fractional Distillation q2->fractional_dist No simple_vac_dist Use Simple Vacuum Distillation q2->simple_vac_dist Yes deactivated_chrom Use Deactivated Silica or Alumina with a basic modifier (e.g., Et3N) q3->deactivated_chrom Yes salt_formation Consider Purification via Salt Formation & Recrystallization q3->salt_formation Severe streaking or decomposition

Caption: Decision tree for selecting a primary purification method.

Chromatography_Troubleshooting start Column Chromatography Issue streaking Streaking / Tailing Peaks start->streaking decomposition Decomposition on Column start->decomposition cause1 Cause: Acidic Silica streaking->cause1 decomposition->cause1 cause2 Cause: Thermal/Contact Sensitivity decomposition->cause2 solution1 Solution: Add 0.5-2% Et3N to eluent cause1->solution1 solution2 Solution: Switch to Alumina or Florisil cause1->solution2 solution3 Solution: Use Flash Chromatography (faster) cause2->solution3 solution4 Solution: Purify via Salt Formation cause2->solution4

Caption: Troubleshooting workflow for column chromatography issues.

References

  • BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Azetidine Derivatives.
  • Veeprho. (n.d.). Aziridine Impurities and Related Compound.
  • Organic Syntheses. (n.d.). Azetidine. Org. Synth. 1970, 50, 5.
  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations.
  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from University of Rochester, Department of Chemistry.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Agilent. (2010, October 8). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column.
  • FUJIFILM Wako. (n.d.). Guide to Selection of a Capillary Column for GC.
  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
  • Prateek. (2023, September 26). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents.
  • University of Rochester. (n.d.). Purification: Fractional Distillation.
  • Google Patents. (n.d.). US6986833B2 - Process for fractionating water-containing crude amine mixtures from amine synthesis.
  • Laszlo, J. (2019, March 28). Deactivation of silica gel? [Online forum post].
  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Organic Syntheses. (2025, June 19).
  • The Chemistry Blog. (2023, September 27). What is Fractional Distillation?
  • University of California, Davis. (n.d.). Recrystallization.
  • extraktLAB. (2025, July 15). Understanding Fractional Distillation.

Sources

Validation & Comparative

Resolving 2,3-Dimethylazetidine Enantiomers: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical challenge in pharmaceutical development and chemical synthesis. Azetidine scaffolds, and specifically 2,3-dimethylazetidine, are increasingly important building blocks in medicinal chemistry. Their stereoisomers can exhibit significantly different pharmacological and toxicological profiles, making robust analytical methods for their separation and quantification essential. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 2,3-dimethylazetidine, offering insights into method selection, optimization, and practical implementation.

The Challenge of 2,3-Dimethylazetidine Enantioseparation

2,3-Dimethylazetidine, a small, saturated heterocyclic amine, presents a unique challenge for chiral recognition. Its low molecular weight and conformational flexibility can make it difficult to achieve baseline separation. The selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions are paramount to success. This guide will explore two primary strategies: direct separation on a chiral stationary phase and indirect separation following derivatization with a chiral agent.

Direct Chiral HPLC Methods: A Head-to-Head Comparison

Direct methods, where the enantiomers are separated on a chiral stationary phase, are often preferred for their simplicity and speed. Polysaccharide-based and cyclodextrin-based CSPs are the most common and effective choices for the separation of chiral amines.[1]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, have demonstrated broad applicability for chiral amine separations.[1][2] The primary mechanism of separation involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs offer an alternative approach, particularly in reversed-phase mode, which can be advantageous for LC-MS applications.[1] The separation is based on the formation of inclusion complexes between the analyte and the chiral cyclodextrin cavity.

Table 1: Comparison of Polysaccharide and Cyclodextrin-Based CSPs for Chiral Amine Separation

FeaturePolysaccharide-Based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD)Cyclodextrin-Based CSPs (e.g., Astec® CYCLOBOND™)
Separation Mechanism Hydrogen bonding, dipole-dipole interactions, steric hindrance, inclusion.Inclusion complexation within the cyclodextrin cavity.
Typical Mobile Phases Normal Phase: Hexane/Alcohol (IPA or EtOH) with a basic modifier (e.g., DEA).[1]Reversed Phase: Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., TFA).[3]
Advantages Broad enantioselectivity for a wide range of compounds, including amines.[1] Robust and widely used.Good for LC-MS compatibility in reversed-phase mode. Can be effective for less polar amines.
Considerations Basic modifiers are often necessary to improve peak shape and resolution for amines.[1]Requires at least one aromatic ring in the analyte for effective inclusion, which may necessitate derivatization for 2,3-dimethylazetidine.[3]

Indirect Chiral HPLC Methods: The Derivatization Approach

When direct methods fail to provide adequate resolution, or when enhanced detection is required, an indirect approach using chiral derivatizing agents (CDAs) can be employed.[4] This strategy involves reacting the racemic 2,3-dimethylazetidine with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column (e.g., C18).[5]

Common Chiral Derivatizing Agents for Amines

Several CDAs are available for the derivatization of primary and secondary amines. The choice of reagent depends on the reactivity of the amine and the desired chromatographic and detection properties.

Table 2: Comparison of Common Chiral Derivatizing Agents for Amines

Chiral Derivatizing AgentResulting DiastereomerKey Features & Considerations
Mosher's Reagent (MTPA-Cl) AmideForms stable diastereomeric amides. The trifluoromethyl group allows for sensitive detection by 19F NMR.[4][5]
Marfey's Reagent (FDAA) Dinitrophenyl derivativeProduces strongly UV-absorbing derivatives, ideal for UV-Vis detection. Reaction occurs under mild alkaline conditions.[5]
(S)-(+)-NBD-Py-NCS Fluorescent thioureaForms fluorescent diastereomers, enabling highly sensitive detection. Requires optimization of reaction conditions.[6]
N-(trifluoroacetyl)-L-prolyl chloride AmideCan be used for both GC and LC analysis. Care must be taken as some racemization of the reagent has been reported.[5][7]

Experimental Protocols

The following protocols provide a starting point for the development of a chiral HPLC method for 2,3-dimethylazetidine. Optimization of mobile phase composition, flow rate, and temperature will likely be necessary to achieve baseline separation.

Protocol 1: Direct Separation using a Polysaccharide-Based CSP

Objective: To resolve the enantiomers of 2,3-dimethylazetidine using a Chiralcel® OD-H column.

Materials:

  • Chiralcel® OD-H column (or equivalent polysaccharide-based CSP)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Diethylamine (DEA)

  • 2,3-dimethylazetidine racemate

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane:IPA (90:10, v/v) containing 0.1% DEA.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm (or appropriate wavelength for low UV-absorbing compounds)

  • Sample Preparation: Dissolve the 2,3-dimethylazetidine racemate in the mobile phase to a concentration of 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of the sample and run the analysis.

  • Optimization: If resolution is not optimal, adjust the ratio of n-hexane to IPA and the concentration of DEA.[8]

Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent

Objective: To resolve the diastereomers of 2,3-dimethylazetidine derivatized with Marfey's reagent on a C18 column.

Materials:

  • C18 HPLC column

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • 2,3-dimethylazetidine racemate

  • Sodium bicarbonate buffer (1 M)

  • Acetone

  • Hydrochloric acid (2 M)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Derivatization:

    • Dissolve 1 mg of 2,3-dimethylazetidine in 200 µL of acetone.

    • Add 400 µL of 1 M sodium bicarbonate buffer.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Heat the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize with 200 µL of 2 M HCl.

  • HPLC System Setup:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 30-70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 340 nm

  • Injection and Analysis: Inject 20 µL of the derivatized sample.

Visualization of Method Selection

The choice between a direct and indirect method depends on several factors, including the availability of chiral columns, the required sensitivity, and the complexity of the sample matrix.

MethodSelection Start Racemic 2,3-Dimethylazetidine Direct Direct Method (Chiral Stationary Phase) Start->Direct Simple & Fast Indirect Indirect Method (Chiral Derivatization) Start->Indirect Higher Sensitivity or No Chiral Column CSP Polysaccharide or Cyclodextrin CSP Direct->CSP CDA Derivatize with CDA (e.g., Marfey's Reagent) Indirect->CDA Analysis1 HPLC Analysis CSP->Analysis1 Achiral Achiral Column (e.g., C18) CDA->Achiral Analysis2 HPLC Analysis Achiral->Analysis2 Resolution Baseline Resolution? Analysis1->Resolution Analysis2->Resolution Success Enantiomers Resolved Resolution->Success Yes Optimize Optimize Method Resolution->Optimize No Optimize->Direct Optimize->Indirect

Caption: Workflow for selecting a chiral HPLC method for 2,3-dimethylazetidine.

Conclusion and Recommendations

For the routine analysis of 2,3-dimethylazetidine enantiomers, a direct method using a polysaccharide-based chiral stationary phase is recommended as the first approach due to its simplicity and proven effectiveness for a wide range of chiral amines.[1] The use of a normal-phase mobile phase with a basic additive is a good starting point for method development.

If direct methods do not yield the desired separation, or if higher sensitivity is required, the indirect method involving derivatization with a reagent like Marfey's reagent offers a robust alternative.[5] While this approach involves an additional sample preparation step, it provides the advantage of using a standard achiral column and can significantly enhance the detectability of the analytes.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation. The information and protocols provided in this guide serve as a solid foundation for developing and validating a reliable chiral HPLC method for the enantioselective analysis of 2,3-dimethylazetidine.

References

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Adams Jr, J. D., et al. "Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition." Journal of Pharmaceutical Sciences 71.6 (1982): 658-61. [Link]

  • American Chemical Society. Review of Chiral Stationary Phase Development and Chiral Applications. [Link]

  • Columnex. Chiral HPLC and SFC Columns. [Link]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International (2020). [Link]

Sources

The Azetidine vs. Pyrrolidine Dilemma: A Comparative Guide to Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles are indispensable scaffolds for crafting novel therapeutics. Among these, the four-membered azetidine and five-membered pyrrolidine rings are frequently employed as bioisosteric replacements to fine-tune physicochemical properties, target engagement, and pharmacokinetic profiles. While structurally similar, the choice between these two rings can have profound and often divergent consequences for a compound's metabolic fate. This guide provides a detailed, evidence-based comparison of the metabolic stability of azetidine and pyrrolidine analogs, offering researchers the insights and methodologies required to make informed decisions in the drug discovery process.

Mechanistic Underpinnings of Metabolic Instability

The metabolic breakdown of azetidine and pyrrolidine scaffolds is primarily orchestrated by two major enzyme superfamilies: the Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs). The inherent differences in ring strain and electron distribution between the two heterocycles dictate their susceptibility to enzymatic attack.

  • Azetidine: The four-membered azetidine ring possesses significant Baeyer and Pitzer strain. This high ring strain can render the C-H bonds more susceptible to oxidative cleavage by CYP enzymes. Furthermore, the less sterically hindered nitrogen atom in azetidine can be a facile target for MAOs, particularly if it is part of a primary or secondary amine moiety.

  • Pyrrolidine: The five-membered pyrrolidine ring is considerably more stable, with minimal ring strain. It adopts a flexible envelope or twist conformation. While still susceptible to oxidation, the C-H bonds are generally less reactive than those in azetidine. Metabolism of the pyrrolidine ring often occurs at the carbon alpha to the nitrogen atom, leading to the formation of an unstable iminium ion intermediate. This intermediate can then be hydrolyzed to open the ring or be further oxidized.

A conceptual overview of the primary metabolic pathways is presented below.

cluster_azetidine Azetidine Metabolism cluster_pyrrolidine Pyrrolidine Metabolism AZE Azetidine Analog AZE_C_Ox C-H Oxidation (Hydroxylation) AZE->AZE_C_Ox CYP450 AZE_N_Dealk N-Dealkylation AZE->AZE_N_Dealk CYP450 PYR Pyrrolidine Analog PYR_C_Ox Alpha-C Oxidation PYR->PYR_C_Ox CYP450 Iminium Iminium Ion Intermediate PYR_C_Ox->Iminium Ring_Open Ring-Opened Metabolite Iminium->Ring_Open Hydrolysis

Figure 1: A simplified representation of the common metabolic pathways for azetidine and pyrrolidine rings, primarily mediated by Cytochrome P450 enzymes.

Quantitative Comparison: In Vitro Stability Data

The most direct way to compare the metabolic liabilities of these two scaffolds is through in vitro metabolic stability assays. These assays typically involve incubating the compound of interest with liver microsomes or hepatocytes and quantifying its disappearance over time. The data is often reported as half-life (t½) or intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

The following table summarizes data from several published studies that have directly compared the metabolic stability of azetidine and pyrrolidine analogs.

Compound Pair Scaffold System Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Reference
Analog 1A / 1B AzetidineHuman Liver Microsomes2555.4
PyrrolidineHuman Liver Microsomes> 120< 11.6
Analog 2A / 2B AzetidineRat Liver Microsomes12115.5
PyrrolidineRat Liver Microsomes4829.0
Analog 3A / 3B AzetidineHuman Hepatocytes4530.9
PyrrolidineHuman Hepatocytes9814.2

As the data consistently demonstrates, in head-to-head comparisons of structurally related pairs, the pyrrolidine analogs exhibit significantly greater metabolic stability than their azetidine counterparts. This is reflected in their longer half-lives and lower rates of intrinsic clearance across different in vitro systems.

Experimental Protocol: Human Liver Microsomal Stability Assay

To provide a practical framework for researchers, we present a detailed protocol for a standard human liver microsomal (HLM) stability assay. This assay is a cornerstone of early drug discovery for identifying metabolically labile compounds.

Rationale: This protocol utilizes a pool of human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably the CYPs. The assay's validity is ensured by the inclusion of a cofactor, NADPH, which is essential for CYP activity. By comparing the rate of compound depletion in the presence and absence of NADPH, we can specifically attribute the loss of the parent compound to oxidative metabolism.

start_end start_end process process decision decision data data start Start: Prepare Reagents prepare_stock Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock prepare_microsomes Thaw Pooled Human Liver Microsomes on Ice start->prepare_microsomes preincubate Pre-incubate Microsomes and Test Compound at 37°C prepare_stock->preincubate prepare_microsomes->preincubate initiate_rxn Initiate Reaction by Adding NADPH Solution preincubate->initiate_rxn sample_collection Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_rxn->sample_collection quench_rxn Quench Reaction in Aliquots with Cold Acetonitrile containing Internal Standard sample_collection->quench_rxn analyze Analyze Samples by LC-MS/MS quench_rxn->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) plot_data->calculate end End: Report Results calculate->end

Figure 2: A step-by-step workflow for the in vitro human liver microsomal stability assay.

Materials:
  • Test compound

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) - a structurally similar compound with stable metabolic properties

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:
  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a working solution of the test compound by diluting the stock solution in buffer. The final concentration in the incubation should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

    • Prepare a quenching solution of cold acetonitrile containing the internal standard at a fixed concentration.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to each well. This is your T=0 time point.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a well containing the cold acetonitrile/internal standard quenching solution. This will stop the enzymatic reaction and precipitate the microsomal proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the test compound relative to the internal standard at each time point using LC-MS/MS.

    • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Conclusion and Outlook

The available evidence strongly indicates that pyrrolidine scaffolds generally confer greater metabolic stability compared to their azetidine counterparts. This is primarily attributed to the lower ring strain of the five-membered ring, which makes it a less favorable substrate for oxidative metabolism by CYP enzymes. While azetidines can offer advantages in terms of novel chemical space and vector orientation, their inherent instability must be carefully considered and addressed during the drug design process. Strategies such as the introduction of blocking groups (e.g., fluorine or methyl) at metabolically liable positions can sometimes mitigate these issues, but the pyrrolidine ring often represents a more conservative and reliable choice when metabolic robustness is a primary concern. Ultimately, the decision to use an azetidine or a pyrrolidine must be based on a holistic assessment of a compound's structure-activity relationship (SAR) and its overall ADME (absorption, distribution, metabolism, and excretion) profile.

References

  • Title: The Medicinal Chemist's Guide to Azetidines Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyrrolidine: a versatile scaffold in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The Iminium Ion: A Key Intermediate in the Metabolism of Pyrrolidine-Containing Drugs Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Discovery of a Potent and Orally Bioavailable GPR40 Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Structure-Activity Relationship and Pharmacokinetic Properties of Novel Dipeptidyl Peptidase IV Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The design and synthesis of novel, potent, and selective inhibitors of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Navigating Steric Landscapes: A Comparative Guide to 2,3-Dimethylazetidine and 3,3-Dimethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Imperative of Steric Control

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and organic synthesis. Their inherent ring strain and non-planar, puckered conformation provide a unique three-dimensional geometry that can impart favorable physicochemical properties to bioactive molecules.[1] The substitution pattern on the azetidine ring is a critical determinant of its biological activity and reactivity, with steric bulk playing a pivotal role in dictating molecular interactions.

This guide provides an in-depth comparative analysis of the steric properties of two constitutional isomers: 2,3-dimethylazetidine and 3,3-dimethylazetidine. While seemingly similar, the placement of the methyl groups profoundly influences their conformational preferences and effective steric hindrance. For researchers in drug development and synthetic chemistry, a nuanced understanding of these differences is paramount for the rational design of molecules with desired properties. We will explore the theoretical underpinnings of their steric differences, present methodologies for their empirical and computational evaluation, and provide actionable insights for their application.

Theoretical Comparison of Steric Bulk: A Tale of Two Isomers

The steric bulk of a molecule is not merely a function of its atomic composition but is intricately linked to its three-dimensional structure and conformational dynamics. The azetidine ring adopts a puckered "butterfly" conformation to alleviate the angle and torsional strain inherent in a planar four-membered ring.[2] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, analogous to the chair conformation of cyclohexane, albeit with different energetic penalties.

3,3-Dimethylazetidine: A Symmetrical Fortress

In 3,3-dimethylazetidine, the gem-dimethyl substitution at the C3 position creates a sterically demanding environment. One methyl group will occupy a pseudo-axial position while the other is pseudo-equatorial. The pseudo-axial methyl group will experience significant steric repulsion with the pseudo-axial hydrogen atoms at C2 and C4, as well as with the substituent on the nitrogen atom. This fixed and substantial steric hindrance in the vicinity of the C3 position makes 3,3-dimethylazetidine a bulky building block, particularly when considering reactions or interactions involving the nitrogen atom or the C2/C4 positions.

2,3-Dimethylazetidine: A More Conformationally Flexible Landscape

2,3-Dimethylazetidine exists as cis and trans diastereomers, each with its own set of conformational possibilities.

  • Trans-2,3-dimethylazetidine: The two methyl groups are on opposite faces of the ring. The energetically most favorable conformation will have both methyl groups in pseudo-equatorial positions, minimizing steric interactions. This diequatorial conformer presents a significantly lower steric profile compared to 3,3-dimethylazetidine.

  • Cis-2,3-dimethylazetidine: The two methyl groups are on the same face of the ring. This necessitates that one methyl group occupies a pseudo-axial position while the other is pseudo-equatorial. The pseudo-axial methyl group will introduce steric strain, but the overall steric bulk may be perceived as more directional compared to the more symmetrical hindrance in the 3,3-isomer.

The ability of the trans-isomer to adopt a diequatorial conformation suggests that it is sterically less demanding than the 3,3-disubstituted counterpart. The cis-isomer presents an intermediate case.

Quantitative Comparison of Steric Parameters

Parameter2,3-Dimethylazetidine (trans)2,3-Dimethylazetidine (cis)3,3-DimethylazetidineSignificance
Predicted Dominant Conformer DiequatorialAxial-EquatorialAxial-Equatorial (gem-dimethyl)Determines the average molecular shape and steric accessibility.
Estimated Cumulative A-value (kcal/mol) ~1.8 (assuming additivity)~3.6 (one axial methyl)>3.6 (gauche and other interactions)Provides a quantitative estimate of the steric strain in the most stable conformation.
Puckering Angle (τ) Expected to be smallerExpected to be largerExpected to be largerQuantifies the deviation of the azetidine ring from planarity.
Predicted Steric Hindrance at N1 ModerateHighVery HighInfluences the accessibility of the nitrogen lone pair for reactions like alkylation or acylation.
Predicted Steric Hindrance at C2/C4 AsymmetricAsymmetricSymmetric and HighAffects the approach of reagents to the carbon atoms of the ring.

Note: The A-values presented are estimations based on analogous six-membered ring systems and are intended for comparative purposes. The actual values for azetidines may differ due to variations in ring geometry and bond angles.

Experimental Protocols for Steric and Conformational Analysis

To empirically determine the steric and conformational properties of these dimethylazetidine isomers, a combination of spectroscopic and crystallographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for elucidating the time-averaged conformation of molecules in solution.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dimethylazetidine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • 1D NMR Spectra Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the ring protons provide initial clues about the ring's conformation.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of all proton resonances.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for conformational analysis.[4] The NOE is a through-space interaction, and the intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.

      • For 2,3-dimethylazetidine, the presence or absence of NOEs between the methyl protons and the ring protons can definitively distinguish between cis and trans isomers and reveal their preferred conformations. For example, in the cis-isomer, a strong NOE would be expected between the pseudo-axial methyl group and the pseudo-axial protons on the same face of the ring.

      • For 3,3-dimethylazetidine, NOEs between the methyl protons and the C2/C4 protons can provide information about the degree of ring puckering.

Caption: Experimental and computational workflow for steric analysis.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography provides the most unambiguous determination of the molecular structure in the solid state.[5]

Protocol:

  • Crystallization: Grow single crystals of a suitable derivative of the dimethylazetidine (e.g., a salt or a co-crystal). This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[6] The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares procedures. The final refined structure provides precise bond lengths, bond angles, and torsional angles, from which the exact conformation and steric parameters in the solid state can be determined.

Computational Chemistry Workflow for In Silico Steric Analysis

Computational modeling offers a powerful and cost-effective means to predict and rationalize the steric properties of molecules. Density Functional Theory (DFT) is a widely used method for obtaining accurate molecular structures and energies.[7]

Protocol:

  • Structure Building: Construct the 3D structures of the different isomers and conformers of 2,3-dimethylazetidine and 3,3-dimethylazetidine using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.[8]

  • Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using a suitable DFT method (e.g., B3LYP-D3) and basis set (e.g., 6-31G(d)).[9] The inclusion of a dispersion correction (D3) is important for accurately modeling non-covalent interactions.[10]

  • Frequency Calculations: Perform frequency calculations at the same level of theory to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

  • Analysis of Steric Parameters: From the optimized geometries, various steric parameters can be calculated and compared:

    • Molecular Volume and Surface Area: These provide a general measure of the size of the molecule.

    • Bond Lengths, Bond Angles, and Dihedral Angles: These define the precise geometry of the azetidine ring and the orientation of the substituents.

    • Sterimol Parameters (L, B1, B5): These parameters provide a more detailed description of the shape and steric bulk of the substituents.[11]

    • Visualization of Steric Maps: Electrostatic potential maps can be generated to visualize regions of high and low electron density, which can indicate sterically hindered areas.

Computational_Workflow start Build Initial Structures conf_search Conformational Search (MMFF) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc analysis Analysis of Steric Parameters (Volume, Angles, Sterimol) freq_calc->analysis end Comparative Steric Profile analysis->end

Caption: A typical computational workflow for steric analysis.

Conclusion and Outlook

The steric profiles of 2,3-dimethylazetidine and 3,3-dimethylazetidine are distinctly different, a fact that has significant implications for their use in chemical synthesis and drug design. 3,3-Dimethylazetidine presents a significant and symmetrical steric shield around one face of the molecule. In contrast, trans-2,3-dimethylazetidine is likely to be the least sterically demanding of the isomers due to its ability to adopt a diequatorial conformation. The cis-isomer offers an intermediate and more directional steric influence.

The experimental and computational workflows detailed in this guide provide a robust framework for the quantitative and qualitative assessment of these steric differences. For the medicinal chemist, choosing the appropriate dimethylazetidine isomer can be a strategic decision to modulate ligand-receptor interactions, improve metabolic stability, or fine-tune physicochemical properties. For the synthetic chemist, understanding the steric accessibility of the nitrogen lone pair and the ring carbons is crucial for planning successful transformations. As the demand for novel three-dimensional scaffolds continues to grow, a thorough understanding of the subtle yet significant differences between isomers like these will be essential for innovation.

References

  • Wikipedia. A-value. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • PubMed. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • PubMed. Conformational preferences of proline analogues with different ring size. [Link]

  • ResearchGate. To Evaluation of the Steric Effect in Organic Compounds. [Link]

  • ScienceDirect. Theory and Applications of the Transferred Nuclear Overhauser Effect to the Study of the Conformations of Small Ligands Bound to Proteins. [Link]

  • RSC Publishing. Reference-free NOE NMR analysis. [Link]

  • RSC Publishing. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • University of Iceland. Conformational properties of six-membered heterocycles: Accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • PubMed. Enantioselective Preparation, Conformational Analysis and Absolute Configuration of Highly Substituted Aziridines. [Link]

  • ResearchGate. Summary of bond lengths and angles (A Ê , ) of azide group in organic azide compounds. [Link]

  • ResearchGate. Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. [Link]

  • Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • MDPI. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. [Link]

  • ACS Publications. Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. [Link]

  • Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Beilstein Journals. NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. [Link]

  • Baran Lab. Modern Computational Organic Chemistry. [Link]

  • ResearchGate. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • Sci-Hub. Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. [Link]

  • Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. [Link]

  • SciSpace. A computational chemist's guide to accurate thermochemistry for organic molecules. [Link]

  • Apollo. Research data supporting "CONFPASS: fast DFT re-optimizations of structures from conformation searches". [Link]

  • Scientia News. Not all chemists wear white coats: computational organic chemistry. [Link]

  • RSC Publishing. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. [Link]

  • ResearchGate. Bond Lengths (A ˚ ) and Bond Angles (°) | Download Table. [Link]

  • ChemRxiv. CONFPASS: fast DFT re-optimizations of structures from confor- mation searches. [Link]

  • LibreTexts. Understanding Organic Chemistry Through Computation. [Link]

  • Introduction to Organic Chemistry. 3.6. Strain and Conformation in Cyclic Molecules. [Link]

  • ResearchGate. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]

  • PubMed. Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. [Link]

  • Chemistry LibreTexts. 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

Sources

Comparative Guide: Infrared Spectroscopy for Azetidine Ring Strain Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the azetidine ring (a 4-membered nitrogen heterocycle) occupies a "Goldilocks" zone of ring strain (~26 kcal/mol). It offers unique conformational rigidity and metabolic stability compared to the highly reactive aziridine (3-membered) and the flaccid pyrrolidine (5-membered) rings.

However, characterizing this strain—critical for predicting reactivity and pharmacophore potency—requires precise spectroscopic analysis. This guide objectively compares the Infrared (IR) spectral signatures of azetidine against its homologs, focusing on the vibrational manifestations of ring strain . We provide experimental protocols to distinguish intrinsic strain from solvent effects, ensuring data integrity for regulatory filing and structure-activity relationship (SAR) studies.

Theoretical Framework: The Spectroscopic Signature of Strain

To interpret azetidine peaks accurately, one must understand the causality linking geometry to vibrational frequency. This is governed by Bent’s Rule and rehybridization.

The Mechanism of Frequency Shift

As ring size decreases, the internal bond angles are forced below the ideal


 (

). To reduce repulsion, the ring atoms direct orbitals with higher p-character into the ring bonds (which are longer and weaker). Consequently, the exocyclic bonds (C-H, C=O, N-H) gain higher s-character .
  • Higher s-character

    
     Shorter bond length 
    
    
    
    Higher Force Constant (
    
    
    )
    
    
    Higher Wavenumber (
    
    
    )
    .

This phenomenon explains why the carbonyl stretch of a


-lactam (azetidin-2-one) appears at a significantly higher frequency than a 

-lactam or open-chain amide.
Visualization: Strain-Induced Hybridization Shift

StrainMechanism cluster_0 Azetidine Specifics Strain Ring Strain (Angle Compression) Rehyb Rehybridization (Bent's Rule) Strain->Rehyb RingBonds Ring Bonds (Increased p-character) Rehyb->RingBonds Internal ExoBonds Exocyclic Bonds (C=O, C-H) (Increased s-character) Rehyb->ExoBonds External ForceConst Increased Force Constant (k) ExoBonds->ForceConst FreqShift Blue Shift in IR (Higher Wavenumber) ForceConst->FreqShift

Figure 1: Mechanistic flow illustrating how geometric constraints in the azetidine ring translate to observable spectral shifts.

Comparative Analysis: Azetidine vs. Homologs

The following data compares the azetidine moiety against alternative ring sizes. This comparison is vital for distinguishing ring expansion/contraction impurities during synthesis.[1]

Table 1: Comparative Vibrational Frequencies (Amine & Lactam Series)
FeatureAziridine (3-mem) Azetidine (4-mem) Pyrrolidine (5-mem) Piperidine (6-mem)
Ring Strain ~27.7 kcal/mol~26 kcal/mol ~6 kcal/mol~0 kcal/mol
C-H Stretch (

)
> 3000 cm⁻¹ (Alkene-like)2960–2880 cm⁻¹ (Elevated)2970–2850 cm⁻¹ (Normal)2940–2850 cm⁻¹ (Normal)
Ring Deformation ~1210 cm⁻¹ (Sym. breathing)~900–1000 cm⁻¹ (Complex)~900 cm⁻¹Varies (Chair modes)
Lactam C=O (

)
~1820–1850 cm⁻¹ (

-lactam)
1745–1780 cm⁻¹ (

-lactam)
~1690–1700 cm⁻¹ (

-lactam)
~1660–1680 cm⁻¹ (

-lactam)
Key Diagnostic Insights
  • The

    
    -Lactam Marker:  The carbonyl stretch at 1760 cm⁻¹  is the definitive identification peak for azetidin-2-ones. If this peak shifts below 1700 cm⁻¹, the ring has likely opened (hydrolysis) or expanded.
    
  • C-H "Stiffening": While less diagnostic than C=O, the

    
    -C-H bonds in azetidine often absorb at the higher end of the 
    
    
    
    range due to the s-character enrichment described in Section 2.
  • Fingerprint Region: The ring breathing mode for azetidine (~900-1000 cm⁻¹) is useful but often obscured by other skeletal vibrations. It should be used as secondary confirmation.

Experimental Protocol: Self-Validating Analysis

Direct measurement of strained rings is prone to artifacts caused by intermolecular hydrogen bonding (which weakens bonds and lowers frequencies) or solvent reactivity. The following protocol ensures data integrity.

Workflow: The Dilution Study

To accurately determine if a frequency shift is due to ring strain (intramolecular) or aggregation (intermolecular), you must perform a dilution series.

Objective: Isolate the "free" monomeric frequency.

Materials
  • Analyte: Azetidine derivative (dried > 24h under high vacuum).

  • Solvent: Carbon Tetrachloride (

    
    ) or Chloroform-d (
    
    
    
    ).
    • Note: Avoid nucleophilic solvents (MeOH, DMSO) which may react with highly strained activated azetidines.

  • Cell: NaCl or KBr liquid cell (0.1 mm to 1.0 mm path length).

Step-by-Step Methodology
  • Preparation: Prepare a stock solution of 0.1 M analyte in

    
    .
    
  • Scan 1 (Concentrated): Acquire spectrum. Note the

    
     or 
    
    
    
    peak width and position.[2][3]
  • Serial Dilution: Dilute to 0.01 M, then 0.001 M.

  • Scan 2 & 3: Acquire spectra at each concentration. Increase scan count (e.g., 64

    
     128 scans) as concentration drops to maintain Signal-to-Noise (S/N).
    
  • Analysis:

    • If the peak position shifts to higher wavenumber upon dilution, the original position was lowered by H-bonding. The dilute value is the true strain value.

    • If the peak position remains constant , the shift is intrinsic to the ring strain.

Visualization: Experimental Decision Tree

ExperimentalWorkflow Start Start: Azetidine Sample Solvent Select Solvent: Non-Nucleophilic (CCl4/CHCl3) Start->Solvent ScanHigh Scan @ High Conc. (0.1 M) Solvent->ScanHigh ScanLow Scan @ Low Conc. (0.001 M) ScanHigh->ScanLow Compare Compare Peak Position (C=O or N-H) ScanLow->Compare ResultShift Peak Shifts Blue (Higher cm-1) Compare->ResultShift Difference > 5 cm-1 ResultStatic Peak Static Compare->ResultStatic Difference < 2 cm-1 Conclusion1 Conclusion: Shift was H-Bonding Artifact. Use Dilute Value. ResultShift->Conclusion1 Conclusion2 Conclusion: Value represents Intrinsic Ring Strain. ResultStatic->Conclusion2

Figure 2: Workflow for distinguishing intermolecular interactions from intrinsic strain effects.

Data Interpretation & Troubleshooting

When analyzing your spectra, use this guide to troubleshoot common anomalies associated with azetidine derivatives.

ObservationPotential CauseRemediation
Split Carbonyl Peak (Doublet) Fermi Resonance or Conformational Isomers.Check overtone regions (

). If temperature dependent, likely isomers.
Peak at ~1650 cm⁻¹ Ring Opening (Hydrolysis).The strain is lost; the

-lactam has become a linear amide. Check sample purity via TLC/NMR.
Broad N-H band (~3200 cm⁻¹) H-Bonding Dimerization.Perform the dilution protocol (Section 4). Monomeric N-H should sharpen at ~3400 cm⁻¹.
Missing "Ring Breathing" Obscured by C-C skeletal modes.Do not rely solely on fingerprint region. Correlate with

NMR chemical shifts.

References

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall. (The foundational text for characteristic group frequencies).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of 2-Azetidinone. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Dhavan, P. P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Coulson, C. A., & Moffitt, W. E. (1949). The Properties of the Strained C-H Bond. Journal of Chemical Physics.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Dimethylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 2,3-Dimethylazetidine hydrochloride, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.

The unique chemical nature of 2,3-Dimethylazetidine hydrochloride—a strained, four-membered nitrogenous heterocycle in salt form—necessitates a disposal plan that accounts for its reactivity, potential toxicity, and regulatory status. This document will detail the necessary hazard assessment, personal protection, and the step-by-step protocols for its final disposition.

Hazard Assessment and Regulatory Profile

Key Hazards:

  • Toxicity: Harmful if swallowed or inhaled.[3]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Environmental: While data on azetidine itself is mixed,[4] related amine hydrochlorides are often toxic to aquatic life with long-lasting effects.[5] Therefore, it is imperative to prevent its entry into drains and waterways.[6]

Regulatory Considerations: 2,3-Dimethylazetidine hydrochloride is not a specifically listed hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) F, K, P, or U lists.[7] However, based on its toxicological profile, it must be managed as a characteristic hazardous waste due to its toxicity.[8] Generators are responsible for ensuring that waste is characterized and managed in accordance with all federal, state, and local regulations.[9]

Chemical and Physical Properties Summary
PropertyValue / InformationSource
Chemical Name 2,3-Dimethylazetidine hydrochloride-
Molecular Formula C₅H₁₁N · HCl[10]
Molecular Weight 121.61 g/mol [2]
Appearance Likely a white to off-white solid[11]
Hazards (based on analog) Harmful (Oral, Inhalation), Skin/Eye/Respiratory Irritant[3]
RCRA Status Managed as a Characteristic Hazardous Waste (Toxicity)[7]
Disposal Consideration Must be disposed of via an approved hazardous waste facility[12]

Personal Protective Equipment (PPE) and Spill Management

Before handling the material for disposal, ensure all appropriate engineering controls (e.g., a certified chemical fume hood) and Personal Protective Equipment are in use.

Mandatory PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: For solids, avoid generating dust.[12] If there is any risk of aerosolization or if handling outside of a fume hood, a NIOSH-approved respirator is required.

Spill Management Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all ignition sources.[6]

  • Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[9]

  • Absorb: For solutions, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Scoop the absorbent material into a compatible, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water. Collect all cleaning materials as hazardous waste.

  • Dispose: Ensure all spill cleanup materials are disposed of as hazardous waste.[9]

Disposal Procedures: A Two-Tiered Approach

The appropriate disposal procedure depends on the quantity of the waste and the capabilities of your facility. The overriding principle is that this material must not be disposed of in the regular trash or poured down the drain.[9]

Method 1: Direct Disposal via Licensed Waste Contractor (Preferred Method)

This is the most straightforward and highly recommended method for all quantities of 2,3-Dimethylazetidine hydrochloride. It ensures regulatory compliance and minimizes risk to laboratory personnel.

Workflow for Direct Disposal

Caption: Decision workflow for preparing waste for a licensed contractor.

Step-by-Step Protocol for Direct Disposal:

  • Container Selection: Use the original container if it is in good condition. If not, select a new, compatible, and clearly labeled container that can be tightly sealed.[9]

  • Segregation: Ensure this waste stream is kept separate from other chemical wastes, particularly incompatible materials such as strong oxidizing agents or bases.[13]

  • Transfer: In a chemical fume hood, carefully transfer the waste material into the designated hazardous waste container.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ," the full chemical name "2,3-Dimethylazetidine hydrochloride ," and the date the container was first used for waste accumulation.[9][14]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and provide secondary containment to capture any potential leaks.[9]

  • Documentation & Pickup: Maintain an accurate inventory of the waste. Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Method 2: Small-Scale Laboratory Neutralization (For Aqueous Solutions Only)

For very small quantities (<5g) of dilute, non-contaminated aqueous solutions, neutralization may be an option if permitted by your institution's EHS policies. The goal is to convert the amine hydrochloride salt to the free base, which may then be managed for disposal. This procedure must be performed by trained personnel with a thorough understanding of the reaction risks.

The causality behind this choice is that neutralizing the acidic hydrochloride salt can reduce its corrosivity and reactivity. However, the resulting free amine is still a hazardous chemical and must be disposed of as such. This process does not render the waste non-hazardous.

Workflow for Small-Scale Neutralization

Caption: Step-by-step chemical neutralization workflow.

Step-by-Step Protocol for Neutralization:

  • Preparation: In a chemical fume hood, prepare a stirred solution of the 2,3-Dimethylazetidine hydrochloride in cold water within a beaker of appropriate size (no more than 50% full). Place the beaker in an ice-water bath to manage any potential exothermic reaction.

  • Select Base: Use a weak base such as a 1M solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH unless you have specific experience with this reaction, as they can generate significant heat.

  • Neutralization: Slowly, and with continuous stirring, add the sodium bicarbonate solution dropwise to the amine hydrochloride solution.

  • Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is in the neutral range (pH 7-8).

  • Final Management: The resulting solution now contains the free 2,3-Dimethylazetidine, sodium chloride, and water. This entire solution is still considered hazardous waste.

  • Disposal: Carefully transfer the neutralized solution to a designated hazardous liquid waste container. The container must be labeled with all constituents. This container must then be managed for pickup by a licensed waste contractor as described in Method 1.

Conclusion: A Commitment to the Culture of Safety

The proper disposal of 2,3-Dimethylazetidine hydrochloride is a critical responsibility for every laboratory professional. While it may seem like a final, mundane step in the research process, it is a direct reflection of our commitment to safety, environmental health, and the integrity of our scientific operations. By adhering to these detailed protocols, you not only ensure regulatory compliance but also actively contribute to a robust culture of safety that protects you, your colleagues, and the wider community. Always consult your institution's specific waste disposal guidelines and EHS office for final verification.[15][16]

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved February 23, 2026, from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved February 23, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved February 23, 2026, from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (1995). Prudent practices in the laboratory : handling and disposal of chemicals. Retrieved February 23, 2026, from [Link]

  • Karolinska Institutet. (2025). Laboratory waste. Retrieved February 23, 2026, from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved February 23, 2026, from [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dimethylazetidine hydrochloride. Retrieved February 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved February 23, 2026, from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved February 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved February 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved February 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 23, 2026, from [Link]

  • Inxight Drugs. (n.d.). Lysergic acid 2,4-dimethylazetidide. Retrieved February 23, 2026, from [Link]

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